4-Cyclohexyl-N-pyridin-3-yl-benzenesulfonamide
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Overview
Description
4-Cyclohexyl-N-pyridin-3-yl-benzenesulfonamide is an organic compound with the molecular formula C18H22N2O2S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
The compound likely interacts with its target(s) to induce a change in their function, leading to downstream effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The compound likely induces changes at the molecular and cellular levels, which could potentially lead to observable physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-N-pyridin-3-yl-benzenesulfonamide typically involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with pyridin-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment for mixing, heating, and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-N-pyridin-3-yl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
4-Cyclohexyl-N-pyridin-3-yl-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-pyridin-3-yl-benzenesulfonamide
- N-(pyridin-4-yl)pyridin-4-amine
- N-(tert-butyl)-4-[5-(pyridin-2-ylamino)quinolin-3-yl]benzenesulfonamide
Uniqueness
4-Cyclohexyl-N-pyridin-3-yl-benzenesulfonamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
4-cyclohexyl-N-pyridin-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-22(21,19-16-7-4-12-18-13-16)17-10-8-15(9-11-17)14-5-2-1-3-6-14/h4,7-14,19H,1-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAKEMQYHCBBIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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